3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride
Overview
Description
3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride is a versatile organic compound characterized by its bromo, cyano, and methoxy functional groups attached to a benzenesulfonyl chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common approach is the halogenation of 2-methoxybenzenesulfonyl chloride followed by cyano group introduction. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The bromo group can be reduced to form bromides.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogen gas and a palladium catalyst.
Substitution reactions often require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: 3-Bromo-5-cyano-2-methoxybenzoic acid
Reduction: 3-Bromo-5-cyano-2-methoxybenzene
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be employed as a labeling agent or a probe to study biological processes and interactions.
Industry: Its reactivity makes it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride
3-Bromo-2-methoxybenzenesulfonyl chloride
3-Cyano-2-methoxybenzenesulfonyl chloride
Uniqueness: 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride stands out due to the presence of both bromo and cyano groups, which offer unique reactivity patterns compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-5-cyano-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-8-6(9)2-5(4-11)3-7(8)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASATLFXWTCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.